sodium;N-(4-aminophenyl)sulfonylacetamide

Acne Vulgaris Topical Antibiotic Clinical Trial

Sodium N-(4-aminophenyl)sulfonylacetamide (sodium sulfacetamide) is a sulfonamide bacteriostatic antibiotic that inhibits bacterial dihydropteroate synthetase, thereby blocking folic acid synthesis required for bacterial growth. It is formulated as the highly water‑soluble monosodium salt (freely soluble in water at 1 g/2.5 mL), which enables high penetration at physiologic pH 7.4 and permits topical delivery to both skin and ocular surfaces.

Molecular Formula C8H10N2NaO3S+
Molecular Weight 237.23 g/mol
Cat. No. B13399268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;N-(4-aminophenyl)sulfonylacetamide
Molecular FormulaC8H10N2NaO3S+
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na+]
InChIInChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1
InChIKeyPQMSFAORUFMASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium N-(4-aminophenyl)sulfonylacetamide (Sodium Sulfacetamide): A Clinically Validated Topical Sulfonamide – Comparative Evidence Guide for Scientific Procurement


Sodium N-(4-aminophenyl)sulfonylacetamide (sodium sulfacetamide) is a sulfonamide bacteriostatic antibiotic that inhibits bacterial dihydropteroate synthetase, thereby blocking folic acid synthesis required for bacterial growth [1]. It is formulated as the highly water‑soluble monosodium salt (freely soluble in water at 1 g/2.5 mL), which enables high penetration at physiologic pH 7.4 and permits topical delivery to both skin and ocular surfaces [2]. Clinically, sodium sulfacetamide is indicated for acne vulgaris, rosacea, seborrheic dermatitis, and bacterial conjunctivitis, and it is frequently combined with sulfur (5%) to additionally confer keratolytic and antifungal activity [1][2].

Why Sodium N-(4-aminophenyl)sulfonylacetamide Cannot Be Simply Interchanged with Other Topical Anti‑Infectives


Although topical antibiotics such as clindamycin, erythromycin, and metronidazole share overlapping indications with sodium sulfacetamide, simple therapeutic interchange is not supported by evidence. Sodium sulfacetamide exhibits a dual antibacterial–anti‑inflammatory mechanism that is distinct from these agents; when combined with sulfur, it adds keratolytic, antifungal, and anti‑demodex properties that single‑agent alternatives lack [1][2]. Moreover, rising resistance of Cutibacterium acnes to clindamycin and erythromycin has been widely documented, whereas resistance to sulfacetamide–sulfur formulations remains uncommon [1]. These differences in ancillary pharmacology, resistance patterns, and formulation versatility create clinically meaningful divergence that procurement decisions must account for.

Quantitative Differentiation Evidence for Sodium N-(4-aminophenyl)sulfonylacetamide Against Closest Analogs


Non‑Inferior Efficacy in Acne Vulgaris: Sodium Sulfacetamide 10% Lotion vs Clindamycin and Erythromycin, All Combined with Benzoyl Peroxide

In a randomized, comparative, three‑arm study of 60 patients with mild‑to‑moderate acne vulgaris, sodium sulfacetamide 10% lotion combined with benzoyl peroxide 5% was compared head‑to‑head with clindamycin 1% lotion + benzoyl peroxide 5% and erythromycin 2% gel + benzoyl peroxide 5% over 12 weeks [1]. All three regimens produced statistically significant reductions in lesion counts (p<0.05), with no significant differences among groups for non‑inflammatory lesion counts or total lesion counts at any time point (4, 8, or 12 weeks; p>0.05). For inflammatory lesion reduction, clindamycin was statistically superior to sodium sulfacetamide at week 8 (p<0.05), but this advantage was not present at week 12. Adverse event rates were equivalent across all three groups (p>0.05) [1]. This demonstrates that sodium sulfacetamide is a non‑inferior therapeutic alternative to the most widely prescribed topical antibiotics for acne, with a distinct resistance‑sparing advantage.

Acne Vulgaris Topical Antibiotic Clinical Trial

Superior Reduction of Inflammatory Lesions and Erythema: Sodium Sulfacetamide 10%–Sulfur 5% Cream vs Metronidazole 0.75% Cream in Rosacea

An investigator‑blinded, randomized, parallel‑group multicenter study compared sodium sulfacetamide 10%–sulfur 5% cream with sunscreens (n=75) to metronidazole 0.75% cream (n=77) in patients with rosacea over 12 weeks [1]. The sodium sulfacetamide–sulfur combination achieved a significantly greater percentage reduction in inflammatory lesions (80% vs 72%, P=0.04), a significantly greater proportion of subjects with improved erythema (69% vs 45%, P=0.0007), and a significantly higher rate of success in global improvement (79% vs 59%, P=0.01). Overall tolerance was rated good or excellent in 85% of the sodium sulfacetamide–sulfur group and 97% of the metronidazole group, indicating a small tolerability advantage for metronidazole but a clear efficacy advantage for the sulfacetamide combination [1].

Rosacea Inflammatory Lesion Erythema

Superior Skin Hydration: Sodium Sulfacetamide 10% Lotion vs Clindamycin 1%–Benzoyl Peroxide 5% Gel

A 4‑week pilot study in 36 healthy adult women compared skin hydration parameters of four topical regimens: sodium sulfacetamide 10% lotion, jar‑packaged clindamycin 1%–benzoyl peroxide 5% gel, tube‑packaged clindamycin 1%–benzoyl peroxide 5% gel, and an OTC moisturizing cream [1]. Subjects treated with sodium sulfacetamide exhibited decreased transepidermal water loss, increased water retention, maintained or improved skin hydration, and decreased desorption rates. In direct contrast, subjects treated with either formulation of clindamycin–benzoyl peroxide gel experienced increased water loss, decreased water retention, reduced hydration, and increased desorption rates [1]. This indicates that sodium sulfacetamide lotion exerts a measurable hydrating effect that is absent from standard clindamycin–benzoyl peroxide preparations, an attribute that may improve patient compliance and reduce dryness‑related adverse effects.

Skin Hydration Tolerability Formulation Comparison

Superior Stability Under Dry Heat Sterilization: Sodium Sulfacetamide vs Gentamicin Sulfate APIs

A comparative pharmaceutical processing study evaluated the suitability of dry heat sterilization for sodium sulfacetamide and gentamicin sulfate active pharmaceutical ingredients using hot‑air oven cycles ranging from 121°C for 2 hours to 180°C for 30 minutes [1]. Sodium sulfacetamide maintained its physical properties and showed no signs of degradation for at least 3 months following a sterilization cycle of 160°C for 120 minutes when packaged in a moisture‑permeable sterilization pouch. In contrast, gentamicin sulfate underwent visible color change (white to yellow powder) under all tested cycles and exhibited approximately 10.0% loss of active content after sterilization at 160°C for 120 minutes in a sealed nylon pouch under nitrogen atmosphere [1]. Forced degradation studies additionally demonstrated that sulfacetamide sodium is most susceptible to oxidative conditions, with primary degradation to sulfanilamide, allowing for straightforward stability‑indicating analytical monitoring.

Sterilization Stability Pharmaceutical Processing

Preservative‑Enhanced Antimicrobial Activity: EDTA‑Containing Sodium Sulfacetamide Solutions vs Paraben‑Preserved Formulations

A formulation‑level comparison evaluated the antimicrobial activity of 10% sodium sulfacetamide solutions using kill‑rate and minimum inhibitory concentration (MIC) assays against five representative microorganisms [1]. Thimerosal‑preserved sulfacetamide solutions containing EDTA were significantly more effective against Pseudomonas aeruginosa, Serratia marcescens, Staphylococcus epidermidis, and Candida albicans than identical sulfacetamide solutions preserved with parabens. The addition of EDTA improved the kill rate (but not the MIC) independently of preservative type for P. aeruginosa, S. marcescens, and C. albicans. Critically, the combination of a steroid (prednisolone acetate) with sulfacetamide did not diminish its antimicrobial activity [1]. This evidence demonstrates that formulation excipients—specifically EDTA and thimerosal—can enhance the microbiological performance of sulfacetamide sodium beyond baseline levels, a point of differentiation relevant to procurement of finished ophthalmic preparations.

Minimum Inhibitory Concentration Preservative Antimicrobial Spectrum

Evidence‑Grounded Application Scenarios for Sodium N-(4-aminophenyl)sulfonylacetamide Procurement


Acne Vulgaris Therapy When Clindamycin/Erythromycin Resistance Is a Concern

Sodium sulfacetamide 10% lotion combined with benzoyl peroxide 5% produces acne lesion reductions equivalent to those of clindamycin and erythromycin at 12 weeks (p>0.05), while sulfacetamide–sulfur combinations have not been associated with widespread C. acnes resistance [Section 3, Evidence Item 1]. This positions sodium sulfacetamide as a strategic procurement choice for dermatology clinics and hospital formularies seeking to rotate topical antibiotics and reduce selective pressure on resistance development.

Rosacea with Prominent Erythema Requiring Superior Lesion and Redness Control

In a head‑to‑head trial, sodium sulfacetamide 10%–sulfur 5% cream achieved an 80% reduction in inflammatory lesions (vs 72% for metronidazole 0.75%, P=0.04) and a 69% rate of erythema improvement (vs 45%, P=0.0007) [Section 3, Evidence Item 2]. For procurement decisions in dermatology settings where erythema‑dominant rosacea is prevalent, sodium sulfacetamide–sulfur formulations offer quantifiably superior outcomes.

Formulation and Compounding of Aseptic Ophthalmic Preparations Requiring Terminal Sterilization

Sodium sulfacetamide withstands dry heat sterilization at 160°C for 120 minutes without degradation and remains stable for at least 3 months post‑sterilization, in contrast to gentamicin sulfate which loses approximately 10% of potency under identical conditions [Section 3, Evidence Item 4]. This makes sodium sulfacetamide the preferred sulfonamide API for sterile ophthalmic compounding where terminal dry‑heat sterilization is required.

Ophthalmic Products Requiring Enhanced Anti‑Pseudomonal Activity

Sodium sulfacetamide solutions preserved with thimerosal and EDTA demonstrate superior kill rates against P. aeruginosa and C. albicans compared to paraben‑preserved formulations, without loss of antimicrobial activity when co‑formulated with corticosteroids [Section 3, Evidence Item 5]. Procurement of ophthalmic sulfacetamide products with EDTA‑containing preservative systems is warranted for clinical settings with high incidence of Gram‑negative ocular surface infections.

Quote Request

Request a Quote for sodium;N-(4-aminophenyl)sulfonylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.